molecular formula C16H8Cl2F3N3OS B2590809 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-92-6

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2590809
CAS No.: 330190-92-6
M. Wt: 418.22
InChI Key: UGWJNGHCYZABPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is recognized in chemical literature as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins such as α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes like cell motility, protein aggregation, and stress response . The research value of this compound lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which makes it a superior chemical probe for dissecting the specific biological functions of HDAC6 without confounding effects from the inhibition of histone-modifying enzymes. This selectivity is crucial for investigating the role of HDAC6 in oncology , where it is implicated in cancer cell proliferation and metastasis, and in neurodegenerative diseases like Alzheimer's and Parkinson's, where its inhibition can ameliorate defects in mitochondrial transport and reduce toxic protein aggregates. By modulating tubulin acetylation, this inhibitor provides a powerful tool for researchers to explore microtubule-dependent dynamics and validate HDAC6 as a therapeutic target in various disease models.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3OS/c17-10-4-5-11(12(18)7-10)14-23-24-15(26-14)22-13(25)8-2-1-3-9(6-8)16(19,20)21/h1-7H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJNGHCYZABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1.1. Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically prepared by cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. For example:

  • Precursor : 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of 2,4-dichlorophenyl-substituted thiosemicarbazide in the presence of sulfuric acid .

1.2. Amide Coupling

The benzamide group is introduced via nucleophilic acyl substitution:

  • Reagents : 3-(Trifluoromethyl)benzoyl chloride reacts with the thiadiazol-2-amine in anhydrous toluene or DMF under reflux .

  • Conditions :

    ParameterValueSource
    SolventToluene/DMF
    TemperatureReflux (~110°C)
    Reaction Time5–8 hours
    Yield65–78% (crude)

Mechanistic Insight : The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the amide bond .

2.1. Hydrolytic Stability

The amide bond is resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic environments.

  • Acid Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water .

  • Base Hydrolysis : Deprotonation of the amine destabilizes the amide bond, leading to cleavage .

2.2. Electrophilic Substitution

The trifluoromethyl group acts as a strong electron-withdrawing group, deactivating the benzamide ring toward electrophilic substitution. Reactions occur preferentially at the dichlorophenyl ring due to its electron-deficient nature .

3.1. Thiadiazole Ring Modifications

The thiadiazole ring participates in:

  • Nucleophilic Aromatic Substitution : Replacement of chlorine atoms on the dichlorophenyl group with amines or alkoxides under microwave irradiation .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the phenyl substituent .

3.2. Trifluoromethyl Group Reactivity

The CF₃ group is chemically inert under most conditions but can engage in:

  • Radical Reactions : Homolytic cleavage under UV light to generate trifluoromethyl radicals .

  • Hydrogen Bonding : The electron-withdrawing nature enhances hydrogen-bond acceptor capacity, influencing crystal packing .

Characterization Data

Key analytical parameters for the compound include:

TechniqueDataSource
¹H NMR δ 7.85–8.10 (m, aromatic protons)
IR (cm⁻¹) 1685 (C=O stretch)
X-ray Diffraction Crystal system: Monoclinic

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been studied for its efficacy against various cancer cell lines.

Case Studies

  • In vitro Studies : Thiadiazole derivatives have shown the ability to decrease the viability of cancer cells in models such as human leukemia, non-small cell lung cancer, and breast cancer. For instance, compounds similar to this compound demonstrated reduced proliferation rates in triple-negative breast cancer cells (HCC1806 and MDA-MB-231) .
  • In vivo Studies : Animal models have been employed to assess the compound's effectiveness in reducing tumor growth. Specific derivatives have shown reduced growth of xenografts in models of prostate and colon cancer .

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for:

  • Antimicrobial Properties : Some thiadiazole derivatives have demonstrated activity against bacterial strains and fungi.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • The methyl group may also lower metabolic stability due to increased susceptibility to oxidative degradation .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Amine Derivatives () :
    Substituting the thiadiazole sulfur with oxygen (oxadiazole) alters electronic properties. Oxadiazoles exhibit weaker hydrogen-bonding capacity but improved solubility. These derivatives showed selective anticancer activity against liver cancer (IC₅₀ = 2.46 μg/mL), suggesting that heteroatom choice significantly influences target specificity .

Modifications to the Benzamide Group

  • N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide () :
    Replacing benzamide with an acetamide group reduces planarity and disrupts π-π stacking interactions. This compound demonstrated potent dual inhibition of Abl/Src tyrosine kinases (IC₅₀ < 1 μM) in breast and prostate cancer cells, highlighting the importance of the benzamide scaffold in maintaining kinase-binding geometry .

  • 1-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}-3-(2,4-Dichlorophenyl)Urea (): Substituting benzamide with urea introduces additional hydrogen-bond donors. Urea derivatives often exhibit enhanced interactions with polar residues in enzyme active sites, as seen in α-amylase inhibitors (). However, this modification may reduce cell membrane permeability due to increased hydrophilicity .

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and dichlorophenyl groups in the target compound enhance binding to hydrophobic pockets in enzymes, as seen in α-amylase inhibitors () and kinase inhibitors ().
  • Heterocycle Core : Thiadiazoles generally exhibit stronger enzyme inhibition than oxadiazoles due to sulfur's polarizability and ability to form sulfur-π interactions .
  • Substituent Position : The 3-position of the benzamide (vs. 2- or 4-) optimizes steric compatibility with active sites, as seen in analogues with superior kinase inhibition .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and multiple aromatic systems. The molecular formula is C17H11Cl2N3OS2C_{17}H_{11}Cl_2N_3OS_2, with a molecular weight of 368.21 g/mol. The structure can be represented as follows:

  • Molecular Formula : C17H11Cl2N3OS2C_{17}H_{11}Cl_2N_3OS_2
  • Molecular Weight : 368.21 g/mol
  • LogP : 4.9536
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 46.603 Ų

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired compound. Detailed procedures and conditions are typically outlined in synthetic chemistry literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays revealed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation.
Cell LineIC50 (µM)
MCF-70.65
MEL-82.41
U-937 (leukemia)<1

Flow cytometry analysis demonstrated that the compound induces apoptosis in a dose-dependent manner through mechanisms involving p53 activation and caspase-3 cleavage .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Thiadiazole derivatives are known to act as insect growth regulators by interfering with chitin synthesis in target pests. This mechanism leads to developmental disruptions or mortality in insect populations .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts favorably with biological targets due to strong hydrophobic interactions facilitated by its aromatic rings. These interactions are similar to those observed with established drugs like Tamoxifen .

Case Studies

Case studies have reported on the effectiveness of related thiadiazole compounds in clinical settings:

  • Study on Breast Cancer : A derivative exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin in treating breast cancer cell lines.
  • Insect Control Trials : Field trials demonstrated that formulations containing thiadiazole derivatives resulted in significant reductions in pest populations compared to control groups.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how are key intermediates purified? A: The compound is synthesized via a two-step process:

Intermediate Preparation : 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is prepared by reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by ammonia precipitation and recrystallization from DMSO/water .

Coupling Reaction : The amine intermediate is reacted with 3-(trifluoromethyl)benzoyl chloride in anhydrous toluene under reflux (5 hours). The crude product is purified via recrystallization from DMF/water (2:1), yielding crystals suitable for X-ray diffraction .
Key Data :

ParameterValueSource
Reaction SolventToluene
Purification MethodDMF/water recrystallization
Yield~70–85% (after optimization)

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity? A: Optimization strategies include:

  • Solvent Selection : Toluene minimizes side reactions compared to polar solvents.
  • Catalyst Use : POCl₃ enhances cyclization efficiency in thiadiazole formation .
  • Temperature Control : Reflux at 90°C ensures complete coupling while avoiding decomposition.
  • Byproduct Analysis : TLC and HPLC monitor unreacted starting materials; column chromatography (silica gel, ethyl acetate/hexane) removes trace impurities .
    Critical Note : Residual DMF in recrystallization can affect crystal quality; thorough washing with water is essential .

Basic Structural Analysis

Q: What spectroscopic and crystallographic methods confirm the compound’s structure? A:

  • Spectroscopy :

    • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (thiadiazole ring) .
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ 122–125 ppm, ¹⁹F NMR) .
  • X-ray Crystallography :

    ParameterValueSource
    Space GroupP2₁/c
    Unit Cell (Å)a=8.16, b=7.61, c=27.10
    Hydrogen BondsN—H⋯O (2.89–3.02 Å)

Advanced Structural Analysis

Q: How do intermolecular hydrogen bonds influence crystal packing and stability? A: The molecule forms centrosymmetric dimers via N—H⋯O hydrogen bonds (2.89 Å, 158°), creating a planar six-membered ring. This stabilizes the crystal lattice and reduces thermal motion, as evidenced by low Ueq values in X-ray data. Non-classical C—H⋯F interactions (3.12 Å) further enhance packing density . Implications : Strong hydrogen bonding correlates with higher melting points (~498 K) and solubility limitations in non-polar solvents .

Basic Biological Activity

Q: What in vitro assays assess its anticancer potential? A:

  • Cytotoxicity : MTT assays against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines, with IC₅₀ values typically <10 µM .
  • Kinase Inhibition : Fluorescence polarization assays for ABL/SRC tyrosine kinases (IC₅₀ ~50–100 nM) .
    Standard Protocol :

Cells treated with 0.1–100 µM compound for 48 hours.

Viability measured via absorbance at 570 nm .

Advanced Biological Activity

Q: What mechanistic studies elucidate its interaction with targets like ERRα? A:

  • Molecular Docking : The trifluoromethyl group occupies a hydrophobic pocket in ERRα’s ligand-binding domain, disrupting coactivator recruitment (PDB: 3D23) .
  • Gene Expression : Downregulation of ERRα targets (e.g., PDK4, MCAD) confirmed via qPCR in MCF7 cells .
    Key Finding : Substitution at the benzamide position modulates potency; electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity by 2–3 fold .

Data Contradiction Analysis

Q: How should discrepancies in reported biological activities be addressed? A: Discrepancies (e.g., variable IC₅₀ across studies) may arise from:

  • Cell Line Variability : MDA-MB-231 (triple-negative) vs. MCF7 (ER⁺) differ in metabolic pathways .
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound solubility .
    Resolution Strategy :

Replicate studies under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂).

Perform dose-response curves with positive controls (e.g., XCT790 for ERRα) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.